Home > Products > Screening Compounds P61934 > Beta-Amyloid (10-19)
Beta-Amyloid (10-19) -

Beta-Amyloid (10-19)

Catalog Number: EVT-247414
CAS Number:
Molecular Formula:
Molecular Weight: 1299.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The primary isoforms of beta-amyloid include beta-amyloid 40 and beta-amyloid 42, with the latter being more prone to aggregation and associated with Alzheimer's disease pathology. The fragment Beta-Amyloid (10-19) is part of the larger beta-amyloid 1-42 sequence, which has been extensively studied for its structural and functional properties.

Classification

Beta-Amyloid (10-19) can be classified as a neurotoxic peptide involved in neurodegenerative diseases, particularly Alzheimer's disease. It is categorized under amyloid peptides due to its propensity to misfold and aggregate into insoluble fibrils.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (10-19) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a resin. The synthesis process includes several key steps:

  1. Fmoc Protection: The amino acids are protected using Fmoc (9-fluorenylmethoxycarbonyl) groups, which prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as hydroxybenzotriazole and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid or similar reagents.
  4. Purification: The crude product undergoes purification via high-performance liquid chromatography to achieve high purity levels.

Technical Details

The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity, typically exceeding 90% purity as determined by analytical methods such as reverse-phase high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (10-19) can be described based on its amino acid sequence, which includes hydrophobic residues that facilitate aggregation:

  • Amino Acid Sequence: The sequence consists of hydrophobic residues that promote β-sheet formation, critical for its aggregation behavior.

Data

Nuclear magnetic resonance spectroscopy studies suggest that this fragment can adopt various conformations depending on environmental conditions, including α-helical and β-sheet structures.

Chemical Reactions Analysis

Reactions

The aggregation of Beta-Amyloid (10-19) involves several chemical reactions:

  1. Self-Aggregation: Under physiological conditions, this fragment tends to self-associate into oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Reactivity with Other Molecules: Beta-Amyloid (10-19) can interact with other proteins and lipids in neuronal membranes, potentially disrupting cellular functions.

Technical Details

The kinetics of these reactions can be analyzed using techniques like thioflavin T binding assays, which measure fibril formation by detecting changes in fluorescence intensity as aggregates form.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (10-19) exerts its neurotoxic effects involves several processes:

  1. Oligomer Formation: Initially, monomeric forms aggregate into soluble oligomers, which are believed to be particularly toxic to neurons.
  2. Membrane Interaction: These oligomers can insert into neuronal membranes, leading to increased membrane permeability and subsequent cell death.
  3. Inflammatory Response: Aggregated forms may trigger inflammatory responses in glial cells, further exacerbating neuronal damage.

Data

Studies have shown that oligomers formed from Beta-Amyloid (10-19) disrupt synaptic function and contribute to cognitive decline observed in Alzheimer's disease patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,200 Da for Beta-Amyloid (10-19).
  • Solubility: Generally soluble in organic solvents but may aggregate in aqueous environments.

Chemical Properties

  • Stability: The peptide is relatively unstable under acidic conditions but can be stabilized in certain buffers that mimic physiological conditions.
  • Aggregation Propensity: Exhibits a high tendency to form aggregates due to its hydrophobic nature.
Applications

Scientific Uses

Beta-Amyloid (10-19) has several important applications in scientific research:

  1. Disease Modeling: Used in cell culture models to study Alzheimer's disease mechanisms.
  2. Drug Development: Serves as a target for therapeutic interventions aimed at reducing aggregation or toxicity.
  3. Biomarker Research: Investigated as a potential biomarker for early detection of Alzheimer's disease through plasma measurements.
Molecular Mechanisms of Beta-Amyloid (10-19) in Alzheimer’s Disease Pathogenesis

Oligomerization Dynamics and Protofibril Formation

The Aβ(10-19) domain is a nucleation epicenter for amyloid aggregation. Containing the highly hydrophobic LVFF motif (residues 17-20) and flanked by charged residues (Glu11, His13, His14, Lys16), this segment drives the initial stages of oligomerization through a complex interplay of forces.

  • Kinetics and Stabilizing Interactions: Aβ(10-19) exhibits rapid self-assembly kinetics compared to full-length Aβ42. The hydrophobic LVFF motif promotes strong intermolecular van der Waals interactions and π-stacking between phenylalanine rings (Phe19, Phe20). This creates a stable core within early oligomers. Electrostatic interactions also play a crucial role; His13 and His14 can coordinate metal ions (see section 1.5), while the salt bridge potential between Glu11 and Lys16 influences conformational stability and assembly pathways. Mutagenesis studies confirm that substitutions within LVFF (e.g., V18A, F19A, F20A) drastically impair oligomer formation and stability [1] [9].
  • Structural Templates for Higher-Order Assemblies: Aβ(10-19) oligomers act as structural templates facilitating the incorporation of full-length Aβ monomers. In vitro studies demonstrate that pre-formed Aβ(10-19) oligomers significantly accelerate the aggregation of both Aβ40 and Aβ42 by providing a complementary hydrophobic docking surface. This fragment primarily promotes the formation of soluble oligomers (dimers, trimers, tetramers) and protofibrils – structures implicated in synaptotoxicity. The oligomers formed with Aβ(10-19) involvement often exhibit distinct morphology compared to those formed solely by full-length Aβ, potentially influencing their biological activity [1] [2] [9].
  • Detection and Dynamics: Advanced probes like pTP-TFE, designed for oligomer sensitivity, bind robustly to assemblies containing the Aβ(10-19) core, confirming its exposure in oligomeric structures. Real-time tracking using such probes reveals that Aβ(10-19)-containing oligomers display complex dissociation-reassociation dynamics, contributing to their persistent toxicity [2].

Table 1: Key Features of Aβ(10-19) Oligomerization Dynamics

FeatureCharacteristicsBiological Significance
Core Hydrophobic MotifLVFF (Residues 17-20)Drives initial association via van der Waals and π-stacking; primary nucleation site.
Critical Charged ResiduesGlu11, His13, His14, Lys16Modulate assembly kinetics via electrostatic interactions and metal binding (His). Salt bridge (Glu11-Lys16) influences conformation.
Primary Oligomeric ProductsDimers, Trimers, Tetramers, ProtofibrilsSoluble, diffusible species implicated in membrane disruption and synaptic toxicity.
Effect on Full-Length AβAccelerates aggregation of Aβ40/Aβ42; templates incorporation into oligomers/protofibrils.Amplifies overall Aβ burden and toxicity.
Key Analytical ProbepTP-TFE (oligomer-sensitive fluorescent probe)Specifically detects oligomers exposing the central hydrophobic core (incl. Aβ(10-19) region).

Cross-Seeding Interactions with Full-Length Aβ Isoforms

Aβ(10-19) plays a pivotal role in heterotypic seeding events between different Aβ isoforms and mutants, acting as a potent cross-seeding nucleus.

  • Mechanism of Cross-Seeding: The hydrophobic core (LVFF) and adjacent residues within Aβ(10-19) provide a high-complementarity interface for binding aggregation-prone regions of full-length Aβ species. This allows Aβ(10-19) oligomers or protofibrils to act as catalytic seeds, bypassing the energetically unfavorable primary nucleation phase for full-length Aβ monomers. Kinetic studies show that substoichiometric amounts of pre-aggregated Aβ(10-19) dramatically shorten the lag phase of Aβ40 and Aβ42 fibrillation [3] [9].
  • Interaction with Familial Mutants: Aβ(10-19) exhibits differential cross-seeding efficacy with Aβ isoforms containing Familial Alzheimer's Disease (FAD) mutations. Crucially, Aβ(10-19) seeds effectively accelerate the fibrillation of Aβ40(Arctic) (E22G). This is attributed to the Arctic mutation (position 22) lying adjacent to the Aβ(10-19) C-terminus, potentially enhancing structural compatibility. The resulting fibrils often propagate the morphological twist periodicity of the parent Aβ(10-19) seed. In contrast, cross-seeding with Aβ40(Italian) (E22K) is markedly less efficient, likely due to charge repulsion or steric hindrance introduced by the lysine substitution [3] [7].
  • Structural Basis: The ability of Aβ(10-19) to cross-seed full-length Aβ isoforms depends critically on C-terminal charge interactions. Studies using C-terminal amidated Aβ42 demonstrate abolished cross-seeding with wild-type Aβ42 seeds. This highlights the essential role of the C-terminal carboxylate (e.g., Ala42 in Aβ42) in forming stabilizing interactions (e.g., with Lys28) that are disrupted if the seed (like Aβ(10-19)) lacks this moiety or presents an incompatible interface [3] [7] [9]. Aβ(10-19)-mediated cross-seeding promotes the formation of structurally distinct fibril polymorphs compared to self-seeded fibrils, potentially influencing their biological stability and toxicity profile.

Table 2: Aβ(10-19) Cross-Seeding Efficiency with Key Aβ Isoforms

Full-Length Aβ IsoformCross-Seeding Efficiency by Aβ(10-19) SeedsProposed MechanismFibril Morphology Propagation
Aβ40 (Wild-Type)Moderate AccelerationHydrophobic core (LVFF) complementarity; salt-bridge modulation (Glu11/Lys16 affecting Glu22/Asp23/Lys28 networks).Partial propagation of seed twist.
Aβ42 (Wild-Type)Strong AccelerationHigh affinity of Aβ42 C-terminus (Ala42 carboxylate) for seed interface; core compatibility.Strong propagation of seed morphology.
Aβ40(Arctic) (E22G)Very Strong Acceleration (8-fold lag time reduction)Enhanced compatibility due to Gly22 flexibility adjacent to seed C-terminus; reduced steric hindrance.High fidelity propagation of seed twist periodicity.
Aβ40(Italian) (E22K)Weak to No AccelerationCharge repulsion (K22 vs seed residues); steric hindrance; incompatible salt-bridge network.Minimal propagation; fibrils retain mutant morphology.
Aβ42 (C-term Amide)No AccelerationLoss of C-terminal carboxylate (Ala42-COO⁻) prevents key stabilizing interaction (e.g., with Lys28).Seed morphology not adopted.

Modulation of Tau Hyperphosphorylation Cascades

Aβ(10-19)-derived oligomers act as potent upstream mediators of tau pathology, primarily by activating kinases responsible for tau hyperphosphorylation.

  • Kinase Activation Pathways: Exposure of neurons to Aβ(10-19) oligomers triggers intracellular signaling cascades that lead to the sustained activation of key tau kinases. Glycogen Synthase Kinase-3β (GSK-3β) is a major target. Aβ(10-19) oligomers can activate GSK-3β indirectly, potentially through disruption of calcium homeostasis or via metabotropic glutamate receptor signaling, leading to its dephosphorylation (inactivation) at Ser9. Direct interaction with membrane components may also initiate kinase cascades. Similarly, Cyclin-Dependent Kinase 5 (CDK5) activity is enhanced. Aβ(10-19) contributes to the calpain-mediated cleavage of p35 to p25, the hyperactive form of CDK5 activator [1] [10].
  • Tau Phosphorylation Sites: Activation of GSK-3β and CDK5 by Aβ(10-19) signaling results in the hyperphosphorylation of tau at specific pathological epitopes. Critical sites include Ser202/Thr205 (recognized by AT8 antibody), Thr231, and Ser396/Ser404 (recognized by PHF-1 antibody). Phosphorylation at Ser262/Ser356, crucial for Aβ42-induced toxicity, is also promoted. Hyperphosphorylation reduces tau's affinity for microtubules, leading to microtubule destabilization and accumulation of soluble, phosphorylated tau in the cytosol [1] [10].
  • Tau Misfolding and Toxicity: Hyperphosphorylated tau, facilitated by Aβ(10-19)-driven kinase activity, undergoes misfolding and oligomerization. These soluble tau oligomers are highly toxic, disrupting mitochondrial function, impairing axonal transport, and ultimately contributing to synaptic dysfunction and neuronal death. Furthermore, Aβ(10-19) may potentiate caspase-3 cleavage of tau at Asp421, generating a C-terminally truncated tau fragment (TauΔC421) that exhibits enhanced aggregation propensity into filaments compared to full-length tau, further accelerating neurofibrillary tangle formation [10]. This establishes a feed-forward loop where Aβ(10-19) initiates tau phosphorylation, leading to tau oligomers that exacerbate neuronal stress and potentially further Aβ production or release.

Table 3: Aβ(10-19)-Mediated Tau Phosphorylation Sites and Kinases

Tau Phosphorylation SitePrimary Kinase(s)Effect of Aβ(10-19) on KinasePathological Consequence
Ser202/Thr205 (AT8)CDK5, GSK-3βActivates CDK5 (via p25); Activates GSK-3βEarly pathological phospho-epitope; reduces microtubule binding.
Thr231CDK5, GSK-3βActivates CDK5; Activates GSK-3βImpairs microtubule assembly; promotes conformational change in tau.
Ser262/Ser356MARK, PKA (priming), GSK-3βActivates GSK-3βCritical for Aβ-induced toxicity; drastically reduces tau-microtubule affinity.
Ser396/Ser404 (PHF-1)GSK-3βActivates GSK-3βLate-stage pathological phospho-epitope; strongly associated with paired helical filaments (PHFs).
Ser422ERK, GSK-3β?May activate ERK cascadePro-apoptotic site; caspase-3 cleavage site nearby (Asp421).

Disruption of Synaptic Plasticity Mechanisms

Aβ(10-19)-containing oligomers are potent synaptotoxins, directly impairing the molecular foundations of learning and memory.

  • NMDA Receptor Dysregulation: A primary mechanism involves the aberrant internalization of GluN2B-containing NMDA receptors. Aβ(10-19) oligomers bind with high affinity to cellular prion protein (PrPᶜ) or other synaptic membrane receptors (e.g., mGluR5), triggering downstream signaling involving Fyn kinase. Activated Fyn phosphorylates the GluN2B subunit, promoting its clathrin-dependent endocytosis. This reduces synaptic NMDA receptor density, specifically impairing calcium influx through GluN2B receptors essential for long-term potentiation (LTP) induction, a cellular correlate of memory. Concurrently, there's often an increase in extrasynaptic NMDA receptor signaling, promoting excitotoxic pathways [1] [5].
  • Mitochondrial Dysfunction at Synapses: Aβ(10-19) oligomers localize to synaptic mitochondria, interacting with proteins like Aβ-binding alcohol dehydrogenase (ABAD). This interaction disrupts the electron transport chain (particularly Complex IV), leading to reduced ATP production, increased reactive oxygen species (ROS) generation, and mitochondrial permeability transition pore (mPTP) opening. The resulting bioenergetic crisis compromises synaptic vesicle cycling, neurotransmitter release, and postsynaptic receptor trafficking. Calcium buffering capacity is also impaired, contributing to synaptic dyshomeostasis and vulnerability to excitotoxicity [1] [6].
  • Structural Plasticity Impairment: Chronic exposure to Aβ(10-19) oligomers leads to dendritic spine loss and simplification of dendritic arbors, particularly affecting glutamatergic synapses. This involves disruption of actin cytoskeleton dynamics through Rho GTPase signaling pathways (e.g., overactivation of RhoA). The loss of postsynaptic density proteins like PSD-95 further destabilizes synapses. These structural changes manifest as a significant reduction in functional synapses, directly correlating with cognitive decline in AD models. The disruption of neurogenesis in the adult hippocampus, potentially linked to altered Wnt signaling or impaired synaptic integration of new neurons, represents another level of plasticity impairment influenced by Aβ pathology, including fragments like Aβ(10-19) [1] [4].

Table 4: Mechanisms of Aβ(10-19) Oligomer-Induced Synaptic Dysfunction

Target/MechanismEffect of Aβ(10-19) OligomersConsequence for Synaptic Plasticity
GluN2B-NMDA Receptor TraffickingBinding to PrPᶜ/mGluR5 → Fyn activation → GluN2B phosphorylation → Endocytosis.Reduced synaptic NMDAR currents; impaired LTP induction.
Mitochondrial FunctionBinding to synaptic mitochondrial proteins (e.g., ABAD) → ETC disruption → ↓ATP, ↑ROS, mPTP opening.Bioenergetic failure; impaired vesicle cycling; Ca²⁺ dysregulation; oxidative damage.
Dendritic Spine IntegrityActivation of RhoA GTPase → Disruption of actin cytoskeleton dynamics.Spine loss (especially mature spines); simplification of dendrites.
PSD-95 StabilityIndirect destabilization via kinase activation (e.g., CaMKII inactivation) or proteolysis.Loss of postsynaptic scaffolding; reduced AMPAR clustering.
Neurogenesis (Hippocampal DG)Alteration of Wnt/β-catenin signaling; impaired integration.Reduced generation/survival of new neurons; diminished circuit plasticity.

Metal Ion Coordination and Redox Activity

The Aβ(10-19) fragment, particularly through its histidine residues (His13, His14), serves as a high-affinity chelation site for redox-active metal ions, fundamentally altering its biochemical behavior and toxicity.

  • Coordination Chemistry: His13 and His14 within Aβ(10-19) form a bis-His motif capable of coordinating transition metals like Cu(I/II) and Fe(II/III) with micromolar affinity. The coordination sphere typically involves the Nτ atoms of the imidazole rings. For Cu(II), coordination often adopts a distorted square-planar geometry involving His13, His14, potentially the N-terminal amine (if present in longer fragments), and a water molecule or carboxylate oxygen (e.g., from Asp1, Glu11, or peptide backbone). Under reducing conditions (e.g., ascorbate, glutathione), Cu(II) bound to Aβ(10-19) is readily reduced to Cu(I), which favors a linear bis-His coordination [6] [9].
  • Redox Cycling and ROS Generation: Metal-bound Aβ(10-19) complexes, especially Cu-Aβ(10-19) and Fe-Aβ(10-19), are potent catalysts for redox cycling. The Cu(I)-Aβ(10-19) complex reacts rapidly with molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) to generate reactive oxygen species (ROS), primarily the hydroxyl radical (•OH) via Fenton-like reactions (Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻) and Haber-Weiss cycles. This catalytic ROS production causes lipid peroxidation of neuronal membranes, protein oxidation, and DNA damage. Critically, the presence of the hydrophobic LVFF core near the metal-binding site facilitates the interaction of these radicals with membrane components, amplifying oxidative damage at synapses [6].
  • Impact on Aggregation and Proteostasis: Metal binding to Aβ(10-19) profoundly influences its aggregation propensity. Cu(II) and Zn(II) generally promote the formation of amorphous aggregates or non-fibrillar oligomers, while Fe(III) can sometimes accelerate fibril formation. Metal coordination stabilizes certain oligomeric conformations, potentially increasing their longevity and toxicity. Furthermore, metal-Aβ(10-19) complexes can inhibit key amyloid-degrading enzymes (ADEs). For instance, Cu²⁺ binding near the active site of Insulin Degrading Enzyme (IDE) or Neprilysin (NEP) can impair their proteolytic activity, reducing Aβ(10-19) and full-length Aβ clearance, thereby contributing to amyloid accumulation [6]. This creates a vicious cycle: metal ions promote Aβ(10-19) oligomerization and stability, while the oligomers generate ROS that further damage cellular components and potentially liberate more metal ions from storage proteins.

Table 5: Metal Ion Interactions and Consequences for Aβ(10-19)

Metal IonCoordination Site in Aβ(10-19)Primary Redox ReactionEffect on AggregationDownstream Consequences
Cu(I/II)His13, His14, (Glu11, N-term, H₂O)Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻ (Fenton-like)Promotes non-fibrillar oligomers; stabilizes toxic oligomeric species.Lipid peroxidation; protein carbonylation; inhibition of IDE/NEP.
Fe(II/III)His13, His14, (Glu11, Asp1)Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton)Can promote amorphous aggregates or fibrils depending on conditions.Oxidative damage; promotion of hydroxyl radical flux.
Zn(II)His13, His14, Glu11, (Asp1)Not redox-active under physiological conditions.Promotes non-fibrillar, amorphous aggregates; rapid precipitation.May sequester Aβ but disrupts zinc homeostasis; potential synaptic signaling impairment.

Properties

Product Name

Beta-Amyloid (10-19)

Molecular Weight

1299.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.